molecular formula C14H15BrN2 B7940221 5-Bromo-N1-phenethylbenzene-1,2-diamine

5-Bromo-N1-phenethylbenzene-1,2-diamine

Cat. No.: B7940221
M. Wt: 291.19 g/mol
InChI Key: PRMWSOWZHXXFSD-UHFFFAOYSA-N
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Description

5-Bromo-N1-phenethylbenzene-1,2-diamine is a halogenated aromatic diamine derivative characterized by a benzene ring substituted with bromine at the 5-position and a phenethyl group attached to one of the amine groups (N1). This compound belongs to a broader class of benzene-1,2-diamine derivatives, which are pivotal intermediates in organic synthesis, particularly in the preparation of heterocyclic compounds such as benzimidazoles, quinoxalines, and triazoles .

Properties

IUPAC Name

4-bromo-2-N-(2-phenylethyl)benzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2/c15-12-6-7-13(16)14(10-12)17-9-8-11-4-2-1-3-5-11/h1-7,10,17H,8-9,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMWSOWZHXXFSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C(C=CC(=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N1-phenethylbenzene-1,2-diamine typically involves multiple steps, starting with the preparation of the benzene-1,2-diamine core. One common method involves the bromination of N1-phenethylbenzene-1,2-diamine using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N1-phenethylbenzene-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-N1-phenethylbenzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and its use in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Bromo-N1-phenethylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 5-Bromo-N1-phenethylbenzene-1,2-diamine with analogous benzene-1,2-diamine derivatives, focusing on structural features, synthetic methods, and functional properties.

Table 1: Comparative Analysis of Key Benzene-1,2-Diamine Derivatives

Compound Name Substituents Molecular Formula Key Properties/Applications Reference(s)
This compound 5-Br, N1-phenethyl C14H15BrN2 Lipophilic; potential bioactivity in medicinal chemistry Inferred
4-Methylbenzene-1,2-diamine 4-CH3 C7H10N2 Moderate yields in indoloquinoxaline synthesis
4-Chlorobenzene-1,2-diamine 4-Cl C6H7ClN2 High reactivity in cyclocondensation reactions
5-Bromo-1-N-ethyl-4-fluorobenzene-1,2-diamine 5-Br, 4-F, N1-ethyl C8H10BrFN2 Low cytotoxicity; studied for antifibrotic applications
4-Nitrobenzene-1,2-diamine 4-NO2 C6H7N3O2 Moderate solubility in polar solvents
N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine N1-CF3-substituted benzyl C15H12F6N2 High electron-withdrawing effect; used in ligand design

Structural and Electronic Effects

  • Halogenation : Bromine at the 5-position (as in the target compound) increases steric bulk and polarizability compared to smaller halogens like chlorine or fluorine. This enhances electrophilic aromatic substitution reactivity but may reduce solubility in aqueous media .
  • N1-Substituents : The phenethyl group in the target compound confers greater lipophilicity compared to ethyl (C8H10BrFN2 in ) or isopropyl (C9H13BrN2 in ) substituents. This may improve membrane permeability in biological systems but complicate crystallization during synthesis .

Challenges and Limitations

  • Instability of Diamines : Like 4-(substituted)-5-fluorobenzene-1,2-diamine , the target compound may require immediate use after synthesis due to oxidative degradation.
  • Stereochemical Complexity : Asymmetric substitution patterns (e.g., bromine at C5 and phenethyl at N1) could lead to regioisomeric byproducts, necessitating precise chromatographic separation .

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